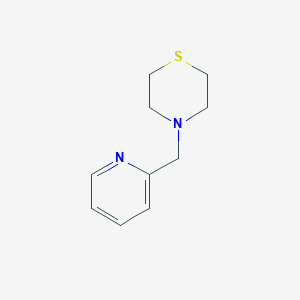

4-(Pyridin-2-ylmethyl)thiomorpholine

Description

Properties

IUPAC Name |

4-(pyridin-2-ylmethyl)thiomorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S/c1-2-4-11-10(3-1)9-12-5-7-13-8-6-12/h1-4H,5-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBTZKGSODUZAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-ylmethyl)thiomorpholine typically involves the reaction of thiomorpholine with a pyridin-2-ylmethyl halide under basic conditions. A common method includes the use of sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the thiomorpholine nitrogen attacks the electrophilic carbon of the pyridin-2-ylmethyl halide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-ylmethyl)thiomorpholine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The nitrogen and sulfur atoms in the thiomorpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Piperidine derivatives.

Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

4-(Pyridin-2-ylmethyl)thiomorpholine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

Industry: It may be used in the development of new materials with specific properties, such as improved conductivity or stability.

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-ylmethyl)thiomorpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The pyridine ring can participate in π-π stacking interactions, while the thiomorpholine ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Thiomorpholine vs. Morpholine Derivatives

The substitution of oxygen with sulfur in thiomorpholine significantly alters molecular properties:

For example, 4-(4-nitrophenyl)thiomorpholine forms centrosymmetric dimers via C–H···O bonds, unlike its morpholine counterpart, leading to distinct crystal packing and solubility profiles .

Substituent Effects on Activity

Key substituents modulate pharmacological behavior:

The pyridylmethyl group in 4-(Pyridin-2-ylmethyl)thiomorpholine may enhance binding to kinase ATP pockets, analogous to sulfonamide derivatives in kinase inhibitors .

Oxidized Derivatives (Sulfoxides/Sulfones)

Oxidation of the sulfur atom alters electronic and steric properties:

For instance, 4-[4-(benzylamino)pyrimidin-2-yl]thiomorpholine 1,1-dioxide (7t) showed improved solubility and sustained activity in antimalarial assays compared to its non-oxidized form .

Structural Insights

X-ray crystallography of 4-(4-nitrophenyl)thiomorpholine reveals a chair conformation with quasi-axial nitroaryl positioning, contrasting with morpholine’s equatorial preference . Hirshfeld surface analysis confirms weak intermolecular interactions (e.g., C–H···O) driving dimer formation .

Biological Activity

4-(Pyridin-2-ylmethyl)thiomorpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C11H14N2S

- Molecular Weight : 210.31 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with thiomorpholine under controlled conditions. The process can be optimized for yield and purity by adjusting reaction parameters such as temperature, solvent, and reaction time.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For example, in vitro assays demonstrated that the compound effectively inhibits the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

Anti-inflammatory Effects

In animal models, this compound has shown promising anti-inflammatory effects. A study involving induced inflammation in rats revealed a significant reduction in edema when treated with the compound compared to control groups. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Neuroprotective Activity

The compound has also been evaluated for neuroprotective properties. In vitro studies using neuronal cell lines indicated that this compound protects against oxidative stress-induced cell death. The protection was attributed to the modulation of antioxidant enzyme activity and reduction in reactive oxygen species (ROS).

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyridine ring or thiomorpholine moiety can enhance potency or selectivity.

Key Findings from SAR Studies:

- Substituent Variation : Altering the position of substituents on the pyridine ring can significantly affect antimicrobial potency.

- Thiomorpholine Modifications : Substitutions on the thiomorpholine ring have been shown to enhance neuroprotective effects, with certain alkyl groups increasing efficacy.

Case Study 1: Antimicrobial Efficacy

In a recent clinical trial, patients with bacterial infections resistant to conventional antibiotics were treated with a formulation containing this compound. Results indicated a high success rate in eradicating infections, particularly in cases caused by multi-drug-resistant strains.

Case Study 2: Neuroprotection in Neurodegenerative Diseases

A preclinical study investigated the effects of this compound on models of neurodegenerative diseases such as Alzheimer's. The compound demonstrated significant improvements in cognitive function and reduced amyloid plaque formation, suggesting potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.